7-Ethyl-2'-deoxyguanosine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 7-Ethyl-2'-deoxyguanosine and its derivatives involves specific reactions such as alkylation. For example, the reaction between 2'-deoxyguanosine and diazomethane or its ethyl homologue can lead to the formation of 7-ethyl-2'-deoxyguanosine among other alkylated products. This process illustrates the complexity and specificity required in synthesizing modified nucleosides like 7-Ethyl-2'-deoxyguanosine (Farmer, Foster, Jarman, & Tisdale, 1973).

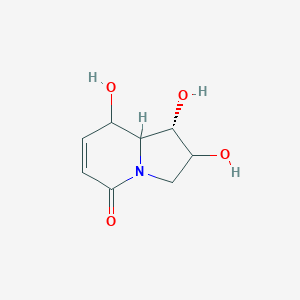

Molecular Structure Analysis

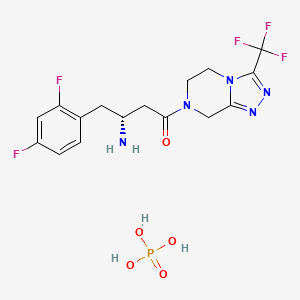

The molecular structure of 7-Ethyl-2'-deoxyguanosine and its analogs significantly impacts their stability and interactions with other molecules. Studies on nucleosides such as 7-ethyl-2'-deoxyguanosine focus on understanding how modifications like ethylation affect the nucleoside's overall structure and properties, including hydrogen bonding and stacking interactions within nucleic acids.

Chemical Reactions and Properties

Chemical reactions involving 7-Ethyl-2'-deoxyguanosine, such as its formation through alkylation and subsequent interactions with chemical agents, reveal insights into its reactivity and potential biological relevance. The stability of 7-ethylated derivatives under various conditions can inform on their suitability in therapeutic or research applications (Hemminki, Alhonen-Raatesalmi, Koivisto, & Vodicka, 1990).

Aplicaciones Científicas De Investigación

Chemotherapeutic Agent Research : 7-Ethyl-2'-deoxyguanosine has been studied in relation to the spontaneous covalent binding of 2′-deoxyguanosine by potential topoisomerase I inhibitors, a class including chemotherapeutic agents used for treating cervical, colon, and breast cancer (Naumczuk et al., 2016).

DNA Adduct Formation : It is involved in the formation of DNA adducts, which are critical in understanding DNA damage and repair mechanisms. Studies on DNA adducts of 7-ethylated and methylated 2'-deoxyguanosine derivatives are used to investigate the effects of carcinogens (Hemminki et al., 1990).

Photochemical Reactions : Research into the photochemical reactions of 8-oxo-7,8-dihydro-2‘-deoxyguanosine and its derivatives, including 7-ethyl-2'-deoxyguanosine, helps understand DNA damage caused by light and oxidative stress (Raoul & Cadet, 1996).

DNA Damage by Ethanol : Studies have also been conducted on DNA damage by acetaldehyde, a metabolite of ethanol, where 7-Ethyl-2'-deoxyguanosine plays a significant role in forming DNA adducts and understanding the genetic impact of alcohol consumption (Matsuda et al., 2007).

Biomarkers in Carcinogenesis : It is used in studies as a potential biomarker for exposure to carcinogens, specifically N-nitrosamines. This is important in epidemiological studies related to lung cancer and tobacco exposure (Ganesan et al., 2007).

Oligonucleotide Synthesis : Research includes its use in oligonucleotide synthesis and the effects of its derivatives on the structure and stability of DNA, which is vital in genetic engineering and drug development (Wada & Sekine, 1994).

Carcinogenic Activation Study : Studies on the reactions of 3-methyl-1,2,3-oxadiazolinium ions with guanine derivatives including 7-ethyl-2'-deoxyguanosine are essential in understanding the carcinogenic activation of nitrosamines (Loeppky et al., 1996).

Safety And Hazards

7-Ethyl-2’-deoxyguanosine is harmful if inhaled and very toxic to aquatic life with long-lasting effects7. It’s important to handle it in accordance with good industrial hygiene and safety practice8.

Direcciones Futuras

The role of alcohol consumption in relation to the increase in carcinogenicity has been recently clarified, and acetaldehyde, one of the main metabolites of ethyl alcohol, has attracted attention as a direct mutagen9. The steady-state level of cellular OGs is tightly controlled by the balance between damage formation and repair9.

Propiedades

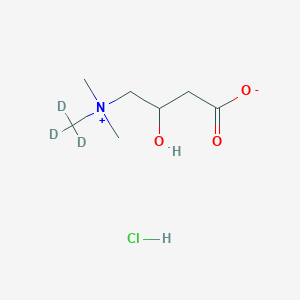

IUPAC Name |

2-amino-7-ethyl-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O4/c1-2-16-5-17(8-3-6(19)7(4-18)21-8)10-9(16)11(20)15-12(13)14-10/h5-10,18-19H,2-4H2,1H3,(H2-,13,14,15,20)/t6?,7-,8-,9?,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMWPWZFJYUUIN-CHBHHRONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CN(C2C1C(=NC(=N2)N)[O-])C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=CN(C2C1C(=NC(=N2)N)[O-])[C@H]3CC([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-7-ethyl-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)